2-Ethylbenzenethiol

Description

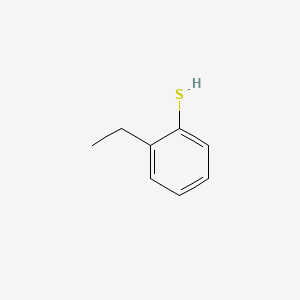

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABROBCBIIWHVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063501 | |

| Record name | Benzenethiol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with disagreeable odour | |

| Record name | 2-Ethylthiophenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

203.00 to 205.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.040-1.045 | |

| Record name | 2-Ethylthiophenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4500-58-7 | |

| Record name | 2-Ethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-ethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GBU45I5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbenzenethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbenzenethiol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol, also known as 2-ethylthiophenol, is an organosulfur compound with the chemical formula C₈H₁₀S.[1] It is characterized by an ethyl group and a thiol group attached to a benzene ring at positions 1 and 2, respectively. This compound is a colorless to pale yellow liquid with a strong, disagreeable odor.[2][3] this compound and its derivatives are of interest in various fields, including as flavoring agents, in organic synthesis, and as potential inhibitors of enzymes such as ethylbenzene dehydrogenase.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and a summary of its key chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of synthetic routes.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀S | [1] |

| Molecular Weight | 138.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Strong, disagreeable, pungent, roasted | [2][4] |

| Boiling Point | 203-205 °C at 760 mmHg | [1] |

| Density | 1.025 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.5682 | [5] |

| Flash Point | 80.56 °C (177 °F) | [6] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |

| pKa | 6.81 ± 0.43 (Predicted) | [5] |

Spectral Data Summary

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, the thiol proton, and the ethyl group protons. | [1] |

| ¹³C NMR | Resonances for the aromatic carbons, and the carbons of the ethyl group. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorptions for S-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 138, with fragmentation patterns corresponding to the loss of ethyl and thiol moieties. | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of this compound using a small sample volume.

Materials:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

This compound sample

-

Mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level above the side arm.

-

The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heating is then stopped.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

Objective: To accurately measure the density of liquid this compound.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Distilled water

-

Acetone

Procedure:

-

The pycnometer is thoroughly cleaned with acetone and dried.

-

The empty, dry pycnometer is weighed on the analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, and any excess is wiped off.

-

The pycnometer filled with water is weighed.

-

The pycnometer is emptied, cleaned, and dried thoroughly.

-

The pycnometer is then filled with the this compound sample and the process is repeated (thermal equilibration and weighing).

-

The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Determination of Refractive Index

Objective: To measure the refractive index of this compound.

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

This compound sample

-

Dropper

-

Lens paper

-

Acetone or ethanol

Procedure:

-

The refractometer is turned on and the water circulator is set to the desired temperature (e.g., 20 °C).

-

The prism of the refractometer is cleaned with a soft tissue and a few drops of acetone or ethanol and allowed to dry.

-

A few drops of the this compound sample are placed on the prism using a clean dropper.

-

The prism is closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

Looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If color fringes are observed, the dispersion correction knob is adjusted to eliminate them.

-

The refractive index value is read from the scale.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Pipette

Procedure:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

The solution is transferred to a clean, dry NMR tube.

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

-

The spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Objective: To identify the functional groups present in this compound.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Dropper

-

Kimwipes

-

Ethanol or isopropanol

Procedure:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small drop of this compound is placed on the ATR crystal.

-

The sample spectrum is collected over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

After the measurement, the ATR crystal is cleaned thoroughly with a Kimwipe soaked in ethanol or isopropanol.

Objective: To determine the purity of this compound and confirm its molecular weight and fragmentation pattern.

Materials:

-

GC-MS instrument

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

This compound sample

-

Solvent (e.g., dichloromethane or hexane)

-

Microsyringe

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent.

-

The GC-MS instrument is set up with appropriate parameters for the column, temperature program, and mass spectrometer.

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet using a microsyringe.

-

The sample is vaporized and separated on the GC column.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum is recorded and analyzed to identify the molecular ion and characteristic fragment ions.

Chemical Reactions

This compound, as a typical aromatic thiol, undergoes several characteristic reactions. The presence of the nucleophilic thiol group and the aromatic ring dictates its reactivity.

Oxidation to Disulfide

Thiols can be readily oxidized to disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). The reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond.

Reaction Scheme: 2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-ethylphenyl)

Alkylation to Thioethers

The thiolate anion, formed by deprotonation of the thiol with a base (e.g., NaOH), is a strong nucleophile. It can react with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides).[7][8]

Reaction Scheme: R-SH + NaOH → R-S⁻Na⁺ + H₂O R-S⁻Na⁺ + R'-X → R-S-R' + NaX (where R = 2-ethylphenyl, R' = alkyl group, X = halogen)

Michael Addition

As a soft nucleophile, the thiolate anion can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.[9][10][11] The addition occurs at the β-carbon of the unsaturated system.

Reaction Scheme: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + CH₂=CH-C(=O)R' → R-S-CH₂-CH⁻-C(=O)R' R-S-CH₂-CH⁻-C(=O)R' + Base-H⁺ → R-S-CH₂-CH₂-C(=O)R' + Base (where R = 2-ethylphenyl, R' = alkyl or aryl group)

Visualizations

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the physical and chemical characterization of a liquid sample like this compound.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the specified experimental protocols, offer a valuable resource for researchers and professionals working with this compound. The summary of its key chemical reactions highlights its synthetic utility. The provided workflow diagram offers a clear visual representation of the characterization process, from sample preparation to final data analysis and reporting. This comprehensive information is intended to support the safe and effective use of this compound in research and development.

References

- 1. This compound | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 3. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 4500-58-7 [chemicalbook.com]

- 5. This compound CAS#: 4500-58-7 [chemicalbook.com]

- 6. 2-ethyl benzene thiol, 4500-58-7 [thegoodscentscompany.com]

- 7. nbinno.com [nbinno.com]

- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylbenzenethiol (CAS Number: 4500-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylbenzenethiol (CAS No. 4500-58-7), a crucial organosulfur compound. The document details its chemical and physical properties, outlines a standard synthesis protocol and purification methods, and provides an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the significant role of this compound as a potent enzyme inhibitor, specifically targeting ethylbenzene dehydrogenase, and discusses its potential applications in the realm of drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 2-ethylthiophenol, is a colorless to pale yellow liquid characterized by a strong, disagreeable odor.[1][2] It is an aromatic thiol where an ethyl group and a thiol group are substituted at positions 1 and 2 of a benzene ring, respectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4500-58-7 | [3] |

| Molecular Formula | C₈H₁₀S | [3] |

| Molecular Weight | 138.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Strong, disagreeable, sulfurous, roasted, meaty, smoky | [1][4] |

| Boiling Point | 203-205 °C at 760 mmHg | [3] |

| Density | 1.040 - 1.045 g/mL | [3] |

| Refractive Index | 1.568 - 1.570 | [3] |

| Flash Point | 80.56 °C (177.00 °F) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Synthesis and Purification

While various methods exist for the synthesis of thiophenols, a common laboratory-scale preparation of this compound involves the reduction of a corresponding sulfonyl chloride.

Experimental Protocol: Synthesis via Reduction of 2-Ethylbenzenesulfonyl Chloride

This procedure outlines a representative method for the synthesis of this compound.

Workflow Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-Ethylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid

-

Ethanol

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-ethylbenzenesulfonyl chloride in ethanol is prepared.

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

-

Zinc dust is then added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the excess zinc is filtered off.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The residue is taken up in diethyl ether and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Purification

The crude this compound is purified by vacuum distillation.[5]

Experimental Protocol: Vacuum Distillation

-

The crude product is transferred to a distillation flask suitable for vacuum distillation.

-

The apparatus is assembled with a vacuum adapter, condenser, and receiving flask.

-

A vacuum is gradually applied, and the flask is heated gently in an oil bath.

-

The fraction boiling at the appropriate temperature and pressure is collected. The boiling point of this compound is 203-205 °C at atmospheric pressure, and this will be significantly lower under vacuum.[3]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, ethyl, and thiol protons.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.4 | Singlet | 1H | Thiol proton (-SH) |

| ~ 2.7 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~ 1.2 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the aromatic and aliphatic carbons.

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic C-S |

| ~ 138 | Aromatic C-CH₂CH₃ |

| ~ 126 - 130 | Aromatic C-H |

| ~ 29 | Methylene carbon (-CH₂-) |

| ~ 15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[6]

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2970, 2930, 2870 | Strong | Aliphatic C-H stretch |

| ~ 2550 | Weak | S-H stretch |

| ~ 1580, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 750 | Strong | ortho-disubstituted benzene C-H bend |

Mass Spectrometry

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3][7][8][9][10]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 138 | High | Molecular ion [M]⁺ |

| 123 | Base Peak | [M - CH₃]⁺ |

| 105 | Moderate | [M - SH]⁺ or [C₈H₉]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (phenyl cation) |

Role as an Enzyme Inhibitor

This compound is a known potent inhibitor of ethylbenzene dehydrogenase.[11] This enzyme is crucial for the anaerobic degradation of ethylbenzene by certain bacteria.

Mechanism of Inhibition

Studies have indicated that this compound acts as a mixed-type inhibitor of ethylbenzene dehydrogenase.[12][13][14] This means it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Signaling Pathway: Mixed-Type Inhibition of Ethylbenzene Dehydrogenase

Caption: Mechanism of mixed-type enzyme inhibition.

In this model, the inhibitor binds to the free enzyme with a dissociation constant Ki and to the enzyme-substrate complex with a dissociation constant Ki'. The catalytic activity of the ESI complex is assumed to be negligible.

Applications in Drug Discovery and Development

The thiol group is a key functional group in many biologically active molecules and is known to interact with various biological targets. Thiophenol derivatives are utilized in the synthesis of a range of pharmaceuticals.

Logical Relationship: this compound in Drug Discovery

Caption: Role of this compound in the drug discovery pipeline.

The reactivity of the thiol group allows for a variety of chemical modifications, making this compound a versatile scaffold for creating libraries of compounds for high-throughput screening. Its ability to interact with metalloenzymes or form disulfide bonds makes it an interesting candidate for the design of targeted inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][3] It is also an irritant to the skin and respiratory system.[4]

Table 6: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

| Irritating to skin | H315 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. Showing Compound this compound (FDB021284) - FooDB [foodb.ca]

- 3. This compound | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ethyl benzene thiol, 4500-58-7 [thegoodscentscompany.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scbt.com [scbt.com]

- 12. iris.cnr.it [iris.cnr.it]

- 13. Ethylbenzene Dehydrogenase and Related Molybdenum Enzymes Involved in Oxygen-Independent Alkyl Chain Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

A Technical Guide to the Spectroscopic Analysis of 2-Ethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol (CAS No: 4500-58-7), also known as 2-ethylthiophenol, is an organosulfur compound belonging to the thiophenol family.[1][2] It is characterized by an ethyl group substituted at the ortho position of a benzene ring bearing a thiol functional group.[3] This compound is of interest in various chemical and pharmaceutical contexts, including its role as a flavoring agent and its potential applications in organic synthesis.[2][3] A thorough understanding of its structural and electronic properties is crucial for its application and for quality control. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic methods. The key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-Ar) | ~7.0 - 7.4 | Multiplet | 4H | Complex pattern due to ortho-disubstitution. |

| Thiol (-SH) | ~3.4 | Singlet | 1H | Position is variable and concentration-dependent; peak disappears upon D₂O exchange.[4] |

| Methylene (-CH₂) | ~2.7 | Quartet | 2H | Coupled to the methyl protons. |

| Methyl (-CH₃) | ~1.2 | Triplet | 3H | Coupled to the methylene protons. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C-S (Aromatic) | ~138 | Quaternary carbon attached to the thiol group. |

| C-CH₂CH₃ (Aromatic) | ~130 | Quaternary carbon attached to the ethyl group. |

| Aromatic CH | ~125 - 128 | Multiple signals for the four aromatic CH carbons.[5] |

| Methylene (-CH₂) | ~29 | |

| Methyl (-CH₃) | ~15 |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 3: Key GC-MS Data for this compound

| m/z Value | Interpretation | Relative Abundance |

| 138 | [M]⁺ (Molecular Ion) | High |

| 123 | [M - CH₃]⁺ | Moderate |

| 105 | [M - SH]⁺ or [M - H₂S - H]⁺ | High |

Data sourced from NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3060 | Aromatic C-H Stretch | Medium |

| ~2970, 2870 | Aliphatic C-H Stretch (Ethyl) | Medium-Strong |

| ~2570 | S-H Stretch (Thiol) | Weak, but characteristic[7] |

| ~1580, 1480 | Aromatic C=C Stretch | Medium-Strong |

| ~750 | C-H Out-of-plane bend (ortho-disubstitution) | Strong |

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the procedure for preparing a sample of this compound and acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Ensure the sample is fully dissolved. If necessary, filter the solution through a pipette with a small cotton plug directly into a 5 mm NMR tube to remove any particulate matter.[4]

-

-

¹H NMR Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. Re-shimming is recommended if peaks appear broad.[4]

-

Set acquisition parameters:

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition :

-

Use the same prepared sample.

-

Tune the probe for the ¹³C frequency.

-

Set acquisition parameters for a proton-decoupled ¹³C experiment:

-

Spectral Width (SW): 0 to 220 ppm.[8]

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 128 scans or more, as the ¹³C isotope has a low natural abundance.

-

-

Acquire the FID.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

-

Phase the resulting spectrum to ensure a flat baseline.

-

Calibrate the chemical shift scale. For ¹H NMR, set the residual CDCl₃ peak to δ 7.26 ppm. For ¹³C NMR, set the CDCl₃ triplet to δ 77.16 ppm.[9][10]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Perform peak picking for both spectra to identify chemical shifts.

-

GC-MS Protocol for Volatile Sulfur Compounds

This protocol describes the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for volatile compounds.[11][12]

-

Sample Preparation (HS-SPME) :

-

Place a known amount of the sample (liquid or a matrix containing the analyte) into a 20 mL headspace vial.

-

To enhance the volatility of polar analytes, add a saturated NaCl solution.[11]

-

Immediately seal the vial with a PTFE/silicone septum cap.

-

-

Extraction :

-

Place the vial in an autosampler incubator and heat to a constant temperature (e.g., 60°C) for an equilibration time of 20-30 minutes to allow analytes to partition into the headspace.[11]

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) to adsorb the volatile analytes.[13]

-

-

GC-MS Analysis :

-

Desorption : Immediately transfer the SPME fiber to the heated injector port of the GC (e.g., at 250°C) where the trapped analytes are thermally desorbed onto the GC column.

-

Separation : Use a capillary column (e.g., DB-5ms) to separate the components of the sample. A typical temperature program might be: hold at 40°C for 2 min, then ramp to 280°C at 10°C/min.

-

Detection : As compounds elute from the column, they enter the mass spectrometer.

-

Set the MS to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode (70 eV).

-

-

Data Processing :

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak.

-

Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the identity of the compound by matching the fragmentation pattern.

-

FT-IR Spectroscopy Protocol (Neat Liquid)

This protocol is for obtaining an FT-IR spectrum of a pure liquid sample like this compound using salt plates.

-

Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Take a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.[14]

-

-

Sample Application :

-

Using a clean pipette or capillary tube, place one or two drops of the neat this compound liquid onto the surface of one salt plate.[14]

-

Place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.

-

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder in the spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to label the wavenumbers of significant absorption bands.

-

Workflow Visualization

The analysis of volatile compounds like this compound often follows a standardized workflow to ensure reproducibility and accuracy. The diagram below illustrates the logical steps involved in the HS-SPME-GC-MS analysis method described in section 3.2.

References

- 1. Showing Compound this compound (FDB021284) - FooDB [foodb.ca]

- 2. This compound | 4500-58-7 [chemicalbook.com]

- 3. This compound | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

A Technical Guide to 2-Ethylbenzenethiol: Structure, Isomers, and Physicochemical Properties

This technical guide provides an in-depth analysis of 2-ethylbenzenethiol, a significant organosulfur compound within the thiophenol class. The document details its structural formula, explores its various isomers, presents key physicochemical data in a comparative format, and outlines a general experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula and Isomerism

This compound is an aromatic thiol characterized by a benzene ring substituted with an ethyl group and a thiol (-SH) group at the ortho (1,2) positions.[1][2] Its molecular formula is C₈H₁₀S, and its molecular weight is approximately 138.23 g/mol .[1][3] The presence of these functional groups and their potential arrangements give rise to several structural isomers.

The isomers of C₈H₁₀S can be broadly categorized into two main types:

-

Positional Isomers (Ethylbenzenethiols): These isomers differ in the relative positions of the ethyl and thiol groups on the benzene ring. They include the ortho (2-), meta (3-), and para (4-) substituted compounds.

-

Functional Group Isomers: These isomers share the same molecular formula but have different connectivity and functional groups. Notable examples include:

-

Ethyl Phenyl Sulfide ((Ethylthio)benzene): A thioether where the sulfur atom is bonded to both the phenyl ring and the ethyl group.[4]

-

Phenylethanethiols: The thiol group is located on the ethyl side chain, as seen in 1-phenylethanethiol and 2-phenylethanethiol.[5][6]

-

Dimethylthiophenol: Isomers containing two methyl groups and one thiol group on the benzene ring (e.g., 2,4-dimethylbenzenethiol).

-

The logical relationship between these primary isomers is illustrated in the diagram below.

References

- 1. This compound | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4500-58-7: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. (Ethylthio)benzene | C8H10S | CID 12144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzenemethanethiol, α-methyl- [webbook.nist.gov]

- 6. 1-Phenylethanethiol | C8H10S | CID 141850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Ethylbenzenethiol from Ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-ethylbenzenethiol, a valuable intermediate in the pharmaceutical and fine chemical industries, starting from the readily available bulk chemical, ethylbenzene. The synthesis is a multi-step process involving electrophilic aromatic substitution, conversion to a sulfonyl chloride, and subsequent reduction. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the reaction pathways and workflows for clarity.

Synthetic Strategy Overview

The synthesis of this compound from ethylbenzene is primarily achieved through a three-stage process. Given that the ethyl group is an ortho, para-director in electrophilic aromatic substitution, the initial sulfonation of ethylbenzene yields a mixture of isomers. The desired ortho-isomer must then be separated and converted to the target thiol.

The overall synthetic workflow can be summarized as follows:

Caption: Overall synthetic workflow for this compound.

Stage 1: Sulfonation of Ethylbenzene

The initial step involves the electrophilic aromatic substitution of ethylbenzene with a sulfonating agent, typically concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). This reaction is reversible and yields a mixture of 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid, with the para isomer generally being the major product under thermodynamic control due to steric hindrance at the ortho position.[1]

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of benzene derivatives proceeds through the attack of the aromatic ring on an electrophilic sulfur trioxide (SO₃) species. The electrophile is generated in situ from sulfuric acid.

Caption: Mechanism of electrophilic aromatic sulfonation.

Experimental Protocol: Sulfonation of Ethylbenzene

Materials:

-

Ethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

Procedure:

-

Place ethylbenzene in the round-bottom flask and cool it in an ice-water bath.

-

Slowly add a stoichiometric excess of concentrated sulfuric acid (e.g., 2 molar equivalents) to the stirred ethylbenzene via the dropping funnel. Maintain the reaction temperature below 20°C during the addition.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a controlled temperature (e.g., 40-70°C) for 1-2 hours with vigorous stirring.[1]

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice to quench the reaction and precipitate the sulfonic acid products.

Isomer Distribution and Separation

The ratio of ortho to para isomers is highly dependent on the reaction conditions. Lower temperatures tend to favor the formation of the ortho isomer (kinetic control), while higher temperatures favor the more thermodynamically stable para isomer.[1] A study on the sulfonation of alkylbenzenes indicated that for ethylbenzene, a decrease in sulfuric acid concentration leads to a lower ortho-to-para ratio.[2]

Table 1: Illustrative Isomer Distribution in Alkylbenzene Sulfonation

| Alkylbenzene | Sulfonating Agent | Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Reference |

| Ethylbenzene | H₂SO₄ (80.6-98.5%) | 25 | Variable | Predominant | Minor | [2] |

| Toluene | H₂SO₄ (77.6-98.8 wt%) | 25 | 21.6 - 52.0 | 75.5 - 47.0 | 2.9 - 1.0 | [2] |

The separation of the 2-ethylbenzenesulfonic acid from the para isomer is typically achieved by fractional crystallization of their salts (e.g., barium or sodium salts), exploiting the differential solubility of the isomeric salts in a suitable solvent system.[1]

Stage 2: Conversion to 2-Ethylbenzenesulfonyl Chloride

The isolated 2-ethylbenzenesulfonic acid is converted to its more reactive sulfonyl chloride derivative. This is a crucial step for the subsequent reduction to the thiol. Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Experimental Protocol: Chlorination of 2-Ethylbenzenesulfonic Acid

Materials:

-

2-Ethylbenzenesulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Reflux condenser

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend or dissolve 2-ethylbenzenesulfonic acid in an excess of thionyl chloride. A non-reactive solvent may also be used.

-

Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, allow the mixture to cool.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude 2-ethylbenzenesulfonyl chloride can be purified by vacuum distillation.

Table 2: Reaction Parameters for Sulfonyl Chloride Formation

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Benzenesulfonic acid | Thionyl chloride | None | 90 | >90 | Adapted from[3] |

| p-Toluenesulfonic acid | Thionyl chloride | None | Reflux | High | General Knowledge |

| Hydroxypyridine-sulphonic acid | PCl₃ / Cl₂ | PCl₃ | 100-120 | ~70 | [1] |

Note: A specific yield for the chlorination of 2-ethylbenzenesulfonic acid was not found in the surveyed literature. The provided data is for analogous substrates.

Stage 3: Reduction of 2-Ethylbenzenesulfonyl Chloride

The final step is the reduction of the 2-ethylbenzenesulfonyl chloride to the target molecule, this compound. A common and effective method for this transformation is the use of zinc dust in an acidic medium.

Reaction Mechanism: Reduction with Zinc

The reduction of sulfonyl chlorides with zinc is a complex process. It is believed to proceed through the formation of a zinc sulfinate intermediate, which is then further reduced to the thiol.

Caption: Simplified pathway for the reduction of a sulfonyl chloride.

Experimental Protocol: Reduction to this compound

Materials:

-

2-Ethylbenzenesulfonyl chloride

-

Zinc dust

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Ice

-

Steam distillation apparatus

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a large round-bottom flask, prepare a cold solution of concentrated sulfuric acid in water, surrounded by an ice-salt bath to maintain a temperature between -5°C and 0°C.

-

Gradually add the 2-ethylbenzenesulfonyl chloride to the cold, stirred acidic solution.

-

Add zinc dust in portions, ensuring the temperature does not rise above 0°C. This step is highly exothermic.

-

After the addition of zinc is complete, remove the cooling bath and allow the reaction to warm. The reaction will become vigorous.

-

Once the initial exotherm subsides, heat the mixture to reflux for several hours until the reaction is complete (the solution may become clearer).

-

Isolate the crude this compound by steam distillation.

-

Separate the organic layer of the distillate, dry it with a suitable drying agent, and purify by vacuum distillation.

Table 3: Quantitative Data for the Reduction of Sulfonyl Chlorides

| Substrate | Reducing Agent | Acid | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Zinc dust | H₂SO₄ | 0 to reflux | 91 | Adapted from[3] |

| Methanesulfonyl chloride | Zinc dust, Acetyl-Cl | (Not applicable) | Reflux | 76 (Thiosulfonate) | Adapted from[4] |

Note: A specific yield for the reduction of 2-ethylbenzenesulfonyl chloride was not found. The yield for benzenesulfonyl chloride is provided as a representative example.

Conclusion

The synthesis of this compound from ethylbenzene is a feasible, albeit multi-step, process that relies on classical organic transformations. The key challenges lie in the control of regioselectivity during the initial sulfonation step and the efficient separation of the desired ortho-isomer. The subsequent conversion to the sulfonyl chloride and its reduction to the final thiol product are generally high-yielding reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize this synthetic route for their specific applications. Careful control of reaction parameters at each stage is critical for achieving a high overall yield and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylthiophenol from 2-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylthiophenol from 2-ethylaniline, focusing on the well-established Leuckart thiophenol reaction. This process is a cornerstone in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Introduction

2-Ethylthiophenol is a valuable intermediate in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. The Leuckart thiophenol reaction offers a reliable and scalable method for its preparation from the readily available starting material, 2-ethylaniline.[1][2] The synthesis proceeds through a two-step sequence involving the diazotization of the primary aromatic amine followed by the reaction of the resulting diazonium salt with a xanthate salt and subsequent hydrolysis.[3][4]

Reaction Pathway

The overall transformation of 2-ethylaniline to 2-ethylthiophenol can be summarized in the following three stages:

-

Diazotization: 2-Ethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the 2-ethyldiazonium salt.[5]

-

Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthate. The xanthate anion acts as a nucleophile, displacing the diazonium group to form an intermediate, S-(2-ethylphenyl) O-ethyl dithiocarbonate.[3]

-

Hydrolysis: The dithiocarbonate intermediate is hydrolyzed under basic conditions to yield the final product, 2-ethylthiophenol.[3]

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of substituted thiophenols via the Leuckart reaction.[3]

Materials:

-

2-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate (KEX)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Diethyl Ether

-

Ice

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step 1: Diazotization of 2-Ethylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 2-ethylaniline (e.g., 0.1 mol, 12.12 g) with a mixture of concentrated hydrochloric acid (e.g., 0.3 mol, 25 mL) and water (50 mL).

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.59 g) in water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the 2-ethylaniline solution, ensuring the temperature is maintained below 10 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2-ethyldiazonium chloride solution.

Step 2: Formation of S-(2-Ethylphenyl) O-Ethyl Dithiocarbonate

-

In a separate beaker, dissolve potassium ethyl xanthate (e.g., 0.12 mol, 19.24 g) in water (50 mL) and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution with vigorous stirring.

-

A reddish-brown oil, the S-(2-ethylphenyl) O-ethyl dithiocarbonate, will separate. Continue stirring for an additional 30 minutes in the ice bath.

-

Separate the oily layer using a separatory funnel.

Step 3: Hydrolysis to 2-Ethylthiophenol

-

Prepare a solution of sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add the separated S-(2-ethylphenyl) O-ethyl dithiocarbonate oil to the sodium hydroxide solution.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours to ensure complete hydrolysis.

-

After reflux, cool the reaction mixture to room temperature.

Step 4: Workup and Purification

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper.

-

The 2-ethylthiophenol will separate as an oily layer.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the ether extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude 2-ethylthiophenol can be purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar reported syntheses and may vary depending on the specific experimental conditions.

| Parameter | Value | Reference |

| Starting Material | 2-Ethylaniline | N/A |

| Key Reagents | Sodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide | [3] |

| Reaction Type | Diazotization, Nucleophilic Substitution, Hydrolysis | [1][3][4] |

| Typical Molar Ratio (2-Ethylaniline:NaNO₂:KEX) | 1 : 1.1 : 1.2 | [3] |

| Reaction Temperature (Diazotization) | 0-5 °C | [5] |

| Reaction Temperature (Hydrolysis) | Reflux | [3] |

| Estimated Yield | 60-75% | General estimate based on similar reactions |

| Final Product | 2-Ethylthiophenol | N/A |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-ethylthiophenol.

Safety Considerations

-

Diazonium salts are potentially explosive and should be handled with care. They are typically not isolated and are used immediately in the subsequent reaction step.[3]

-

The diazotization reaction is exothermic and requires careful temperature control.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

An In-depth Technical Guide to the Metal-Catalyzed Synthesis of 2-Ethylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metal-catalyzed synthesis of 2-ethylbenzenethiol, a key intermediate in various chemical and pharmaceutical applications. The document details established catalytic systems, including those based on palladium, copper, and nickel, offering a comparative analysis of their reaction conditions and efficiencies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing detailed experimental protocols and insights into the underlying catalytic mechanisms.

Introduction

This compound is an aromatic thiol of significant interest due to its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Traditional methods for the synthesis of aryl thiols often involve harsh reaction conditions or the use of malodorous and toxic reagents. In contrast, transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-sulfur (C-S) bonds, offering milder conditions, higher yields, and greater functional group tolerance. This guide focuses on the application of palladium, copper, and nickel catalysts for the synthesis of this compound, primarily from 1-bromo-2-ethylbenzene.

Metal-Catalyzed Synthetic Routes

The synthesis of this compound via metal-catalyzed cross-coupling reactions typically involves the reaction of an aryl halide (or triflate) with a sulfur source in the presence of a transition metal catalyst, a ligand, and a base.

Palladium-Catalyzed Thiolation

Palladium-catalyzed C-S cross-coupling reactions are among the most robust and widely used methods for the synthesis of aryl thiols. These reactions often employ a thiol surrogate, such as sodium thiosulfate, which is an odorless and stable solid, making it a convenient alternative to volatile and pungent thiols.

General Reaction Scheme:

Where Ar-X is the aryl halide (e.g., 1-bromo-2-ethylbenzene), and "S" source is a thiol or thiol surrogate.

Logical Workflow for Palladium-Catalyzed Synthesis of this compound:

Caption: General workflow for the palladium-catalyzed synthesis of this compound.

Copper-Catalyzed Thiolation

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-based systems. These reactions can be performed with various sulfur sources, including elemental sulfur, thiourea, and metal sulfides.

Proposed Catalytic Cycle for Copper-Catalyzed Thiolation:

Caption: Proposed catalytic cycle for copper-catalyzed thiolation of an aryl halide.

Nickel-Catalyzed Thiolation

Nickel catalysis offers another cost-effective and efficient method for C-S bond formation. Nickel catalysts can couple aryl halides or triflates with a variety of sulfur nucleophiles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the metal-catalyzed synthesis of aryl thiols, which can be adapted for the synthesis of this compound.

| Catalyst System | Precursor | Sulfur Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Palladium | Aryl Bromide | Sodium Thiosulfate | Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 80-95 |

| Aryl Chloride | Sodium Thiosulfate | BrettPhos | K₃PO₄ | Dioxane | 100 | 18 | 75-90 | |

| Copper | Aryl Iodide | Thiourea | L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-88 |

| Aryl Bromide | Potassium Sulfide | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 36 | 65-85 | |

| Nickel | Aryl Triflates | Alkanethiol | dppf | K₃PO₄ | THF | 80 | 8 | 70-92 |

| Aryl Nitrile | Thiol | dcype | KOtBu | Dioxane | 110 | 16 | 74-91 |

Experimental Protocols

Below are representative experimental protocols for the metal-catalyzed synthesis of an aryl thiol, which can be specifically adapted for the synthesis of this compound from 1-bromo-2-ethylbenzene.

Protocol 1: Palladium-Catalyzed Thiolation using Sodium Thiosulfate

Materials:

-

1-Bromo-2-ethylbenzene (1.0 mmol)

-

Sodium thiosulfate pentahydrate (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Xantphos (0.04 mmol)

-

Cesium carbonate (Cs₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Zinc dust (10 mmol)

-

Hydrochloric acid (2 M)

Procedure:

-

To an oven-dried Schlenk tube, add 1-bromo-2-ethylbenzene, sodium thiosulfate pentahydrate, palladium(II) acetate, Xantphos, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 110 °C with stirring for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Add zinc dust and 2 M hydrochloric acid to the mixture and stir vigorously for 2 hours to reduce the intermediate Bunte salt.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Copper-Catalyzed Thiolation using Thiourea

Materials:

-

1-Iodo-2-ethylbenzene (1.0 mmol) (Note: Aryl iodides are typically more reactive in copper-catalyzed reactions)

-

Thiourea (1.2 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol)

-

L-proline (0.2 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Dimethyl sulfoxide (DMSO, 5 mL)

-

Sodium hydroxide (2 M)

Procedure:

-

In a round-bottom flask, combine 1-iodo-2-ethylbenzene, thiourea, copper(I) iodide, L-proline, and potassium carbonate.

-

Add DMSO to the flask.

-

Heat the reaction mixture at 90 °C for 24 hours under an inert atmosphere.

-

Cool the mixture to room temperature and add 2 M aqueous sodium hydroxide.

-

Stir the mixture at 80 °C for 4 hours to hydrolyze the intermediate isothiouronium salt.

-

Acidify the mixture with 2 M hydrochloric acid and extract with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Conclusion

Metal-catalyzed cross-coupling reactions provide efficient and versatile methodologies for the synthesis of this compound. Palladium-based systems offer high yields and broad functional group tolerance, while copper and nickel catalysts present more economical alternatives. The choice of catalyst, ligand, base, and sulfur source can be tailored to optimize the reaction for specific applications. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most suitable synthetic strategy for the preparation of this compound in a research and development setting.

Nomenclature and Chemical Identity

An In-Depth Technical Guide to 2-Ethylbenzenethiol

This guide provides a comprehensive overview of this compound, a significant organosulfur compound. It is intended for researchers, scientists, and professionals in drug development, covering its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols and safety information are also provided.

This compound is an aromatic thiol where an ethyl group is substituted at the second position of the benzene ring relative to the thiol group. Its IUPAC name is This compound .[1][2] It is also commonly known by synonyms such as 2-Ethylthiophenol, o-Ethylbenzenethiol, and Benzenethiol, 2-ethyl-.[1] Its unique chemical identity is registered under CAS Number 4500-58-7.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid characterized by a disagreeable, pungent, and roasted odor.[1][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀S | PubChem[2] |

| Molecular Weight | 138.23 g/mol | PubChem[1][2] |

| Physical Description | Colourless liquid with a disagreeable odour | JECFA[1][2] |

| Boiling Point | 203.0 to 205.0 °C (@ 760.00 mm Hg) | The Good Scents Company[1][2] |

| Density | 1.025 - 1.045 g/mL (@ 25 °C) | JECFA, ChemicalBook[1][2][3] |

| Refractive Index | 1.568 - 1.572 (@ 20 °C) | JECFA, The Good Scents Company[1][4] |

| Flash Point | 177.0 °F (80.56 °C) | The Good Scents Company[3][4] |

| Water Solubility | 0.13 g/L (Predicted) | FooDB[5] |

| logP | 3.49 (Predicted) | FooDB[5] |

| pKa (Strongest Acidic) | 6.81 (Predicted) | FooDB[5] |

Synthesis and Characterization

Aryl thiols, including this compound, can be synthesized through various methods. A general and efficient approach involves the reduction of the corresponding arylsulfonyl chloride. This method is noted for its high chemoselectivity and rapid reaction times.[1]

Caption: General workflow for the synthesis of this compound.

Characterization of the final product is typically performed using analytical techniques such as Infrared (IR) Spectroscopy to identify the S-H stretch, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) to confirm the molecular weight.[1]

Applications in Research and Drug Development

This compound is recognized as a potent inhibitor of ethylbenzene dehydrogenase (EbDH).[6] This enzyme is crucial in the anaerobic degradation of ethylbenzene by catalyzing its oxygen-independent hydroxylation to (S)-1-phenylethanol.[7] The inhibitory action of compounds like this compound is valuable for studying the catalytic mechanism of EbDH and for potential applications in bioremediation and industrial biocatalysis.

The mechanism of EbDH involves the reduction of a Molybdenum (Mo(VI)) cofactor.[7][8] The substrate, ethylbenzene, is hydroxylated at the oxidized Mo-cofactor, proceeding through a radical and then a carbocation-state intermediate before the final product is released.[8][9] Inhibitors like this compound likely interfere with substrate binding or the electron transfer process at the active site.

Caption: Inhibition of the Ethylbenzene Dehydrogenase (EbDH) catalytic cycle.

Experimental Protocols

Synthesis of this compound from 2-Ethylbenzenesulfonyl Chloride

This protocol is adapted from a general method for aryl thiol synthesis.[1][10]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-ethylbenzenesulfonyl chloride (5 mmol) in anhydrous toluene (30 mL).

-

Reagent Addition: Under a nitrogen atmosphere, add triphenylphosphine (15 mmol) in portions to the stirred solution. Caution: The reaction is highly exothermic. Maintain control over the addition rate.

-

Reaction: After the addition is complete, stir the mixture for 10-15 minutes. The reaction progress can be monitored by the precipitation of triphenylphosphine oxide.

-

Workup (Extraction): Cool the reaction mixture to below 50 °C. Extract the organic layer with 10% aqueous sodium hydroxide (2 x 15 mL). This transfers the acidic thiol into the aqueous phase as its sodium salt.

-

Isolation: Wash the combined alkaline aqueous extracts with toluene (2 x 10 mL) to remove non-acidic impurities.

-

Acidification: Carefully acidify the aqueous extract with dilute hydrochloric acid (HCl) until it is acidic, which re-protonates the thiolate to the thiol, causing it to precipitate or form an oil.

-

Final Extraction and Purification: Extract the acidified solution with chloroform (2 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure this compound.[10]

Quantification by Iodometric Titration

This protocol is based on a standard method for quantifying thiols.[11]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in ethanol.

-

Titration Setup: Transfer the ethanolic solution to a flask. Add a small amount of pyridine, which catalyzes the reaction.

-

Titration: Titrate the solution with a standardized alcoholic iodine (I₂) solution. The reaction is: 2 R-SH + I₂ → R-S-S-R + 2 HI.

-

Endpoint Detection: The endpoint is the first persistent appearance of the yellow-brown color of excess iodine.

-

Calculation: Calculate the concentration of this compound based on the stoichiometry of the reaction and the volume and concentration of the iodine solution used.

Ethylbenzene Dehydrogenase (EbDH) Inhibition Assay

This protocol is based on established methods for measuring EbDH activity.[8][12]

Caption: Workflow for determining the inhibitory effect on EbDH.

-

Assay Components: Prepare a buffered assay solution (e.g., 100 mM Tris-HCl, pH 7.5). The assay will contain the purified EbDH enzyme, the substrate (ethylbenzene), and an artificial electron acceptor such as ferricenium tetrafluoroborate.[8]

-

Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions to test a range of concentrations.

-

Assay Procedure: a. In a quartz cuvette, combine the assay buffer, a fixed amount of EbDH enzyme, and the desired concentration of the inhibitor (this compound). b. Add the electron acceptor (e.g., 200 µM ferricenium).[8] c. Initiate the reaction by adding the substrate (1 µmol ethylbenzene).

-

Data Acquisition: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance of the electron acceptor over time. For ferricenium, this is typically measured at 290 nm.[8]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the type of inhibition and the inhibition constant (Ki) by plotting reaction velocities against various substrate and inhibitor concentrations and fitting the data to the appropriate enzyme kinetic models.[7]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[1] It also has a powerful, unpleasant odor (stench).[13] Proper personal protective equipment (PPE), including chemical splash goggles and appropriate gloves, must be worn.[11] All work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| Skin Irritation | H315 | Causes skin irritation.[13][14] |

| Flammable Liquids | H226/H227 | Flammable liquid and vapor / Combustible liquid.[3][13][14] |

References

- 1. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]

- 2. This compound | C8H10S | CID 3734338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Characterisation of the redox centers of ethylbenzene dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Isolation and Characterization of Anaerobic Ethylbenzene Dehydrogenase, a Novel Mo-Fe-S Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

2-Ethylbenzenethiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzenethiol (CAS No. 4500-58-7), also known as 2-ethylthiophenol, is a thiol compound with a characteristic pungent odor.[1] It is utilized in various industrial applications, including as a flavoring agent and in the synthesis of other organic compounds.[1][2] This guide provides an in-depth overview of the safety, handling, and toxicological profile of this compound, compiled from available safety data sheets and regulatory guidelines. The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀S | [3] |

| Molecular Weight | 138.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Odor | Strong, disagreeable, pungent, roasted, sulfurous | [1][4][5] |

| Boiling Point | 203-205 °C | [3][4] |

| Flash Point | 80 °C (176 °F) | [4][5] |

| Specific Gravity | 1.025 - 1.040 g/mL at 20-25 °C | [1][4][5] |

| Vapor Density | 4.77 | [4] |

| Solubility | Insoluble in water, soluble in alcohol | [2][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a standardized communication of its potential hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Flammable liquids | Combustible liquid | Warning |

| Acute toxicity, oral | Harmful if swallowed | Warning |

| Skin corrosion/irritation | Causes skin irritation | Warning |

| Serious eye damage/eye irritation | Causes serious eye irritation | Warning |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[6] High concentrations can lead to central nervous system depression.[6]

-

Ingestion: Harmful if swallowed.[3] May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[6]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally. It is designed to use fewer animals than traditional methods.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

-